molecular formula C15H19NO B255528 N-allyl-3-(4-isopropylphenyl)acrylamide

N-allyl-3-(4-isopropylphenyl)acrylamide

Cat. No.: B255528
M. Wt: 229.32 g/mol
InChI Key: NCDJDAKDXGCACO-JXMROGBWSA-N
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Description

N-allyl-3-(4-isopropylphenyl)acrylamide is an acrylamide derivative characterized by an allyl group attached to the nitrogen atom and a 4-isopropylphenyl substituent at the β-position of the acrylamide backbone.

Properties

Molecular Formula

C15H19NO

Molecular Weight

229.32 g/mol

IUPAC Name

(E)-3-(4-propan-2-ylphenyl)-N-prop-2-enylprop-2-enamide

InChI

InChI=1S/C15H19NO/c1-4-11-16-15(17)10-7-13-5-8-14(9-6-13)12(2)3/h4-10,12H,1,11H2,2-3H3,(H,16,17)/b10-7+

InChI Key

NCDJDAKDXGCACO-JXMROGBWSA-N

SMILES

CC(C)C1=CC=C(C=C1)C=CC(=O)NCC=C

Isomeric SMILES

CC(C)C1=CC=C(C=C1)/C=C/C(=O)NCC=C

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=CC(=O)NCC=C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Acrylamide Derivatives

Substituent Effects on Molecular Properties

The pharmacological and physical properties of acrylamides are heavily influenced by substituents on the phenyl ring and the N-alkyl/aryl group. Below is a comparative analysis of key analogs:

Table 1: Structural and Molecular Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications Reference
N-allyl-3-(4-isopropylphenyl)acrylamide (Target) C₁₅H₁₉NO* ~233.32* R₁: Allyl, R₂: 4-isopropylphenyl High hydrophobicity; potential bioactivity -
3-(4-Isobutylphenyl)-N-(4-isopropylphenyl)acrylamide C₂₂H₂₇NO 321.46 R₁: 4-isopropylphenyl, R₂: 4-isobutylphenyl Structural analog with higher steric bulk; used in polymer synthesis
(E)-3-(4-Fluorophenyl)-N-(4-sulfamoylphenyl)acrylamide C₁₅H₁₃FN₂O₃S 320.34 R₁: 4-fluorophenyl, R₂: sulfamoylphenyl Enhanced solubility due to sulfonamide group; antimicrobial activity
3-(2-Chloropyridin-4-yl)-N-(3,4-dimethoxyphenethyl)acrylamide C₂₆H₂₇ClN₂O₃ 450.17 R₁: 3,4-dimethoxyphenethyl, R₂: 2-chloropyridinyl Cytotoxic activity; high yield (81%) in synthesis

*Estimated based on structural analogs.

Key Findings from Research

Electronic and Steric Effects :

  • Halogen substituents (e.g., Cl in , F in ) increase lipophilicity and electron-withdrawing effects, enhancing binding to hydrophobic enzyme pockets. In contrast, alkyl groups like isopropyl (Target, ) contribute to steric bulk without significant electronic perturbation .
  • The allyl group in the target compound may enable further functionalization (e.g., Michael addition), unlike rigid aryl N-substituents in .

Biological Activity :

  • Compounds with sulfamoyl () or methoxy groups () exhibit improved solubility and bioavailability compared to purely hydrophobic analogs like the target compound.
  • The 3,4-dihydroxyphenyl group in (E)-N-allyl-3-(3,4-dihydroxyphenyl)acrylamide () confers antioxidant properties, whereas the target compound’s isopropylphenyl group favors membrane permeability .

Synthetic Feasibility :

  • High-yield syntheses (e.g., 81% for ) are achievable via nucleophilic substitution or condensation reactions, suggesting similar routes for the target compound.

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